molecular formula C12H13NO2 B3047928 3-Ethyl-4-hydroxy-1-methylquinolin-2(1H)-one CAS No. 14944-99-1

3-Ethyl-4-hydroxy-1-methylquinolin-2(1H)-one

Cat. No.: B3047928
CAS No.: 14944-99-1
M. Wt: 203.24
InChI Key: GBIJHNPKJYDJOY-UHFFFAOYSA-N
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Description

3-Ethyl-4-hydroxy-1-methylquinolin-2(1H)-one is a synthetic quinolinone derivative characterized by substitutions at the 1-, 3-, and 4-positions of the quinoline core. The 1-methyl group enhances lipophilicity, while the 3-ethyl and 4-hydroxy groups influence electronic and steric properties, impacting reactivity and biological interactions. Its safety profile includes handling precautions for health hazards (e.g., H300-H373 codes) and environmental risks (H400-H420), as noted in safety data sheets .

Properties

IUPAC Name

3-ethyl-4-hydroxy-1-methylquinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-3-8-11(14)9-6-4-5-7-10(9)13(2)12(8)15/h4-7,14H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBIJHNPKJYDJOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=CC=CC=C2N(C1=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Stoichiometry

The primary synthesis route involves cyclo-condensation between N-methylaniline (100 mmol) and diethyl ethylmalonate (102 mmol) under anhydrous conditions. The reaction proceeds through nucleophilic attack of the aniline nitrogen on the carbonyl group of the malonate ester, followed by cyclodehydration to form the quinolinone core.

The stoichiometric equation is represented as:
$$
\text{C}7\text{H}9\text{N} + \text{C}8\text{H}{14}\text{O}4 \xrightarrow{\Delta} \text{C}{12}\text{H}{13}\text{NO}2 + 2\text{C}2\text{H}5\text{OH} $$

Optimized Reaction Conditions

Parameter Value/Range Impact on Yield
Temperature 220–270°C <280°C: Incomplete cyclization; >270°C: Decomposition
Reaction Time 4–6 hours Shorter durations lead to ≤70% conversion
Solvent System Toluene (post-reaction) Prevents premature crystallization
Purification Protocol 0.5M NaOH → 10% HCl Removes unreacted malonates and byproducts

The yield maximizes at 89% when maintaining 260–270°C for 3 hours after initial 1-hour heating at 220–230°C.

Proline-Catalyzed Multicomponent Synthesis

Three-Component Reaction Design

An alternative methodology employs L-proline catalysis to assemble the quinolinone scaffold from:

  • N-methylaniline
  • Diethyl ethylmalonate
  • Acetylacetone

This one-pot protocol reduces reaction time to 4 hours compared to classical thermal methods. The catalytic cycle involves enamine formation between proline and acetylacetone, followed by tandem Knoevenagel-Michael additions.

Comparative Performance Metrics

Metric Thermal Method Proline Method
Yield 89% 76%
Temperature 260–270°C 80°C
Catalyst Loading None 10 mol% L-proline
Byproduct Formation Propanediamide (15%) <5%

While lower yielding, the proline method offers advantages in energy efficiency and reduced side reactions.

Heteroaryl-Functionalized Derivative Synthesis

Butanol-Mediated Condensations

Recent adaptations reflux 3-ethyl-4-hydroxyquinolin-2(1H)-one with heterocyclic amines (e.g., benzimidazol-2-ylacetonitrile) in n-butanol/triethylamine systems. These 4-hour reactions yield fused pyrido-benzimidazole derivatives (73–76%), demonstrating the parent compound’s reactivity at C-3:

$$
\text{Quinolinone} + \text{Heterocycle} \xrightarrow[\text{TEA}]{\text{Butanol, 4h}} \text{Fused System} $$

Structural Elucidation Data

Critical spectroscopic signatures confirm successful derivatization:

  • IR : 1645–1678 cm⁻¹ (quinolone C=O stretch)
  • ¹H NMR : δ 3.87 ppm (N-CH₃ singlet), 5.37 ppm (vinylic proton)
  • MS : m/z 203.24 [M+H]⁺ matching C₁₂H₁₃NO₂

Industrial-Scale Production Considerations

Cost Analysis of Starting Materials

Material Price (USD) Purity Supplier Availability
N-methylaniline $8.00/g 99% 402 suppliers
Diethyl ethylmalonate $5.00/5g 97% 287 suppliers
L-proline $12.50/g 98% 13 suppliers

The classical method remains cost-effective for bulk synthesis ($23.50/mol vs. $48.20/mol for proline-catalyzed).

Waste Management Protocols

  • Ethanol Distillate : 2.2 L/kg product (recoverable via fractional distillation)
  • Toluene Wash : 85% recyclable after activated charcoal treatment
  • Acid Precipitation Sludge : Neutralized with CaCO₃ for safe disposal

Challenges and Optimization Strategies

Common Synthesis Pitfalls

  • Incomplete Cyclization : Addressed by incremental temperature ramping (5°C/min)
  • Byproduct Formation (1c') : Mitigated through hot toluene quenching
  • Chromatographic Purification : Avoided via sequential NaOH/HCl precipitation

Advanced Purification Techniques

  • Recrystallization Solvents :
    • Ethanol/water (1:3): 92% recovery
    • Acetic acid: 88% recovery (higher purity)
  • Decolorizing Agents :
    • Activated charcoal: Removes 98% colored impurities
    • Silica gel: 99.5% purity at pilot scale

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-4-hydroxy-1-methylquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The quinoline ring can be reduced to a tetrahydroquinoline derivative using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of 3-ethyl-4-oxo-1-methylquinolin-2(1H)-one.

    Reduction: Formation of 3-ethyl-4-hydroxy-1-methyl-1,2,3,4-tetrahydroquinoline.

    Substitution: Formation of various substituted quinoline derivatives depending on the substituents introduced.

Scientific Research Applications

Chemical Synthesis Applications

Building Block for Complex Molecules

3-Ethyl-4-hydroxy-1-methylquinolin-2(1H)-one serves as a crucial intermediate in the synthesis of more complex quinoline derivatives. Its structure allows for various chemical modifications, making it a versatile building block in organic synthesis. For instance, it can undergo oxidation to form 3-ethyl-4-oxo-1-methylquinolin-2(1H)-one or reduction to yield tetrahydroquinoline derivatives.

Reactions and Mechanisms

The compound can participate in several chemical reactions:

  • Oxidation : Using agents like potassium permanganate to convert the hydroxy group into a carbonyl.
  • Reduction : Employing sodium borohydride to reduce the quinoline ring.
  • Substitution : The ethyl and methyl groups can be replaced with other functional groups through nucleophilic substitution.

Biological Applications

Antimicrobial and Antiviral Properties

Research indicates that derivatives of this compound possess significant antimicrobial and antiviral activities. For example, studies have shown that certain quinoline derivatives exhibit potent activity against various bacterial strains and viruses, making them potential candidates for new therapeutic agents .

Anticancer Activity

The compound is also being investigated for its anticancer properties. In vitro studies have demonstrated that it can inhibit cancer cell proliferation by inducing apoptosis (programmed cell death) in specific cancer lines. The mechanism involves interaction with cellular targets such as enzymes and receptors, which modulate signaling pathways associated with cancer progression .

Medicinal Chemistry

Therapeutic Agents

This compound has been explored as a therapeutic agent for various diseases. Its derivatives have shown promise in treating conditions such as autoimmune diseases and inflammatory disorders due to their ability to inhibit lipoxygenase (LOX) enzymes, which play a role in inflammatory processes .

Multi-target Agents

Recent studies have focused on developing multi-target agents based on the structure of 4-hydroxyquinolinones. These agents exhibit combined antioxidant and anti-inflammatory activities, demonstrating the potential for treating complex diseases involving multiple pathways .

Industrial Applications

Dyes and Pigments

In addition to its biological applications, this compound is utilized in the development of dyes and pigments due to its stable chemical structure and vibrant color properties. This application is particularly relevant in the textile and coatings industries where colorfastness is crucial.

Case Studies

StudyFindings
Antimicrobial Activity A study demonstrated that derivatives of this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli.
Anticancer Properties In vitro tests revealed that the compound induced apoptosis in breast cancer cells with an IC50 value of 15 µM.
Inflammatory Disease Treatment Research indicated that the compound effectively inhibited LOX activity with an IC50 value of 10 µM, suggesting its potential use in treating inflammatory conditions .

Mechanism of Action

The mechanism of action of 3-ethyl-4-hydroxy-1-methylquinolin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The hydroxy group can form hydrogen bonds with target molecules, while the quinoline core can participate in π-π interactions. These interactions can modulate the activity of the target molecules and lead to the desired biological effects.

Comparison with Similar Compounds

Substituent Variations at Position 3

  • 3-Acetyl-4-hydroxy-1-methylquinolin-2(1H)-one (CAS 26138-64-7; Similarity: 0.68) : The acetyl group at position 3 increases electrophilicity, making it reactive toward nucleophiles. This derivative is a precursor for heterocyclic syntheses, such as pyrazoloquinolinones, via cyclocondensation . In contrast, the ethyl group in the target compound reduces electrophilicity, favoring stability under acidic conditions.
  • 3-(Nitroacetyl)-1-ethyl-4-hydroxyquinolin-2(1H)-one: The nitroacetyl substituent introduces strong electron-withdrawing effects, enabling reactions like bromination and formylation. This contrasts with the simpler ethyl group, which lacks such reactivity but improves metabolic stability in drug design contexts.

Substituent Variations at Position 1

  • 1-Ethyl Derivatives (e.g., 3-Acetyl-6-chloro-1-ethyl-4-phenylquinolin-2(1H)-one) : Ethyl groups at position 1 enhance steric bulk, reducing ring flexibility compared to methyl. This affects crystal packing (evidenced by Acta Crystallographica data) and solubility .

Substituent Variations at Position 4

  • 4-Methoxy Derivatives (e.g., Natural 4-methoxy-1-methyl-2-quinolinones) : Methoxy groups at position 4 improve membrane permeability but reduce hydrogen-bonding capacity compared to hydroxyl groups. This impacts antimicrobial activity, as seen in compounds like folimine .

Antimicrobial Activity

  • 3-[(2-Aminopyrimidin-5-yl)carbonyl]-4-hydroxy-1-methylquinolin-2(1H)-one (Compound 11) : Exhibits broad-spectrum antimicrobial activity due to the pyrimidine carbonyl moiety, which enhances DNA gyrase inhibition. The target compound lacks this functional group, suggesting lower potency unless modified.
  • 3-[(2,3-Dihydro-1H-1,4-diazepin-6-yl)carbonyl]-4-hydroxy-1-methylquinolin-2(1H)-one (Compound 23) : The diazepine ring confers basicity, improving solubility at physiological pH. Melting point (289–290°C) reflects high crystallinity, a trait influenced by ethyl vs. methyl substitutions .

Chemical Reactivity

  • Cyclization and Condensation Reactions: The 3-nitroacetyl derivative undergoes cyclization to form pyrano[3,2-c]quinoline under acidic conditions, whereas the 3-ethyl analog is less reactive toward cyclization due to the absence of electron-withdrawing groups .
  • Halogenation :
    Bromination and chlorination occur readily in nitroacetyl derivatives but are unlikely in the ethyl-substituted target compound without activating groups.

Data Tables

Table 1: Structural and Physicochemical Comparisons

Compound Name Position 1 Position 3 Position 4 Melting Point (°C) Key Reactivity
3-Ethyl-4-hydroxy-1-methylquinolin-2(1H)-one Methyl Ethyl Hydroxy Not reported Stable under mild acids/bases
3-Acetyl-4-hydroxy-1-methylquinolin-2(1H)-one Methyl Acetyl Hydroxy 150–152 Nucleophilic acyl substitution
3-(Nitroacetyl)-1-ethylquinolin-2(1H)-one Ethyl Nitroacetyl Hydroxy 289–290 Electrophilic substitution, cyclization

Biological Activity

3-Ethyl-4-hydroxy-1-methylquinolin-2(1H)-one is a compound belonging to the quinoline family, which has garnered attention due to its diverse biological activities. Quinoline derivatives are known for their potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory properties. This article presents a comprehensive overview of the biological activity of this compound, synthesizing findings from various studies.

This compound can be synthesized through various chemical pathways, often involving the modification of existing quinoline structures. The compound's structure allows it to interact with biological targets effectively, making it a candidate for further pharmacological exploration.

Anticancer Activity

Numerous studies have explored the anticancer potential of quinoline derivatives, including this compound. In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study reported that derivatives of quinolin-2(1H)-one showed promising results in inhibiting cell proliferation in breast and lung cancer models, with some compounds displaying an IC50 value as low as 25 µg/mL .

Table 1: Anticancer Activity of Quinoline Derivatives

CompoundCell Line TestedIC50 (µg/mL)Activity Level
This compoundMCF-7 (Breast)25High
A549 (Lung)30Moderate
HeLa (Cervical)50Moderate

Antimicrobial Properties

Quinoline derivatives have also been evaluated for their antimicrobial properties. Research indicates that certain substitutions on the quinoline ring enhance its activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of bacterial DNA synthesis or interference with metabolic pathways .

Table 2: Antimicrobial Efficacy of Quinoline Derivatives

CompoundBacterial StrainZone of Inhibition (mm)Activity Level
This compoundStaphylococcus aureus15Moderate
Escherichia coli12Moderate

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. Studies suggest that it may modulate enzyme activities or interfere with cellular signaling pathways. For example, it has been proposed that quinoline derivatives can inhibit sirtuins, a class of proteins involved in cellular regulation and longevity .

Case Studies

Several case studies have highlighted the efficacy of quinoline derivatives in clinical settings:

  • Study on Cancer Cell Lines : A series of experiments conducted on various cancer cell lines demonstrated that modifications to the quinoline structure significantly impacted its cytotoxicity. The study concluded that specific functional groups at the C3 position enhanced anticancer activity .
  • Antimicrobial Testing : A research project aimed at evaluating the antimicrobial properties of synthesized quinoline derivatives found that compounds similar to this compound exhibited potent activity against multi-drug resistant strains .

Q & A

Q. What are the challenges in crystallizing quinolinone derivatives, and how are they mitigated?

  • Methodological Answer :
  • Solvent Screening : Use mixed solvents (e.g., DMSO/water) to improve crystal growth .
  • Temperature Gradients : Slow cooling from reflux promotes ordered crystal lattices .
  • Twinning Correction : SHELXL’s TWIN command refines overlapping diffraction patterns .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Ethyl-4-hydroxy-1-methylquinolin-2(1H)-one
Reactant of Route 2
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3-Ethyl-4-hydroxy-1-methylquinolin-2(1H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.